2-Bromo-4-chlorobenzenethiol Exhibits 2.5× Higher LogP than 4-Chlorobenzenethiol
2-Bromo-4-chlorobenzenethiol demonstrates a calculated octanol-water partition coefficient (logP) ranging from 3.39 to 4.24, which is approximately 2.0 to 2.5 log units higher than that of 4-chlorobenzenethiol (logP ≈ 1.7). [1][2] This substantial difference in lipophilicity directly impacts membrane permeability and distribution behavior in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.39 (CAS物质数据库) to 4.24 (ChemSpider ACD/LogP) |
| Comparator Or Baseline | 4-chlorobenzenethiol, logP 1.7 (ChemExper) |
| Quantified Difference | ΔlogP ≈ 1.7–2.5 |
| Conditions | ACD/LogP calculated values; experimental determination may vary. |
Why This Matters
A higher logP value can enhance passive membrane permeability, making 2-bromo-4-chlorobenzenethiol a more suitable starting point for designing lipophilic probes or lead compounds in medicinal chemistry campaigns.
- [1] CAS物质数据库. 2-bromo-4-chlorobenzenethiol, LogP: 3.39120. View Source
- [2] ChemExper. 4-Chlorobenzenethiol, logP: 1.7. View Source
